molecular formula C10H16N2 B8148933 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine

3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine

Cat. No.: B8148933
M. Wt: 164.25 g/mol
InChI Key: HPLBAWOEXGMNJV-UHFFFAOYSA-N
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Description

3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by a benzene ring substituted with a methyl group and an isopropyl group attached to the nitrogen atoms of the diamine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Alkylation: Aniline is alkylated with isopropyl halide to form N-isopropylaniline.

    Methylation: N-isopropylaniline is methylated to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(propan-2-yl)benzene-1,2-diamine
  • 3-Methyl-N1-(propan-2-yl)benzene-1,3-diamine
  • N1-(propan-2-yl)-3-methylbenzene-1,2-diamine

Uniqueness

3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups on the diamine functionality can also affect its solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

3-methyl-1-N-propan-2-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLBAWOEXGMNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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